Staurosporine acts as a non-selective protein kinase inhibitor. Protein kinases are enzymes that regulate various cellular processes by phosphorylating other proteins. By inhibiting a broad spectrum of protein kinases, Staurosporine disrupts these processes, allowing researchers to study the consequences and identify the specific kinases involved in a particular cellular function [1]. This makes it a versatile tool for investigating cell signaling pathways and their role in diseases like cancer.
[1] Staurosporine, 99+%, Thermo Scientific Chemicals | Fisher Scientific ()
Staurosporine has shown promise in cancer research due to its ability to induce cell death (apoptosis) in various cancer cell lines [2]. Researchers use it to study the mechanisms of apoptosis and identify potential targets for cancer therapy. Additionally, its role as a precursor to the protein kinase inhibitor midostaurin, currently used to treat some types of leukemia, highlights its potential for further drug development [2].
[2] Staurosporine, 99+%, Thermo Scientific Chemicals - Thermo Fisher Scientific ()
Staurosporine is a potent and versatile natural compound classified as an indolocarbazole alkaloid. It was first isolated in 1977 from the bacterium Streptomyces staurosporeus and has since been recognized for its complex bis-indole chemical structure, which was elucidated through X-ray crystallography in 1994 . The chemical formula of staurosporine is , with a molecular weight of approximately 466.53 g/mol .
Staurosporine exhibits a broad range of biological activities, including antifungal, anti-hypertensive, and notably, the inhibition of protein kinases, which has garnered significant interest in cancer research. Its ability to induce apoptosis in various cell types makes it a valuable tool in cellular biology .
The primary mechanism of action for staurosporine involves its role as an inhibitor of protein kinases. It competes with adenosine triphosphate (ATP) for binding to the ATP-binding site on kinases, thus preventing phosphorylation processes essential for cellular signaling and function . Staurosporine has been shown to inhibit multiple serine-threonine and tyrosine kinases, leading to downstream effects such as apoptosis through pathways involving caspase activation and transcription factor modulation .
In addition to its kinase inhibition properties, staurosporine has been implicated in various cellular responses to stress, including the activation of c-Jun N-terminal kinase (JNK) pathways, which further contributes to its pro-apoptotic effects .
Staurosporine's biological activity is primarily characterized by its potent inhibition of protein kinases. It has been shown to affect over 250 different kinases with varying affinities, making it one of the most potent kinase inhibitors known . This broad activity profile includes:
The biosynthesis of staurosporine begins with the amino acid L-tryptophan. Key enzymes involved include:
Subsequent enzymatic modifications lead to the final structure of staurosporine through methylation and glycosylation processes involving enzymes such as StaMA and StaMB . Total synthesis methods have also been developed, allowing for laboratory production of staurosporine from simpler precursors .
Staurosporine's diverse biological activities make it a valuable compound in various fields:
Staurosporine's interaction profile is extensive due to its non-specific binding to numerous protein kinases. Studies have shown that it interacts with both receptor and cytoplasmic kinases, influencing pathways critical for tumor growth and survival. The promiscuity of staurosporine complicates its use as a therapeutic agent but provides insights into kinase biology that can inform drug design strategies aimed at achieving greater specificity while retaining efficacy .
Several compounds share structural or functional similarities with staurosporine. These include:
Compound Name | Structure Type | Key Activity | Unique Features |
---|---|---|---|
Midostaurin | Indolocarbazole | Protein kinase C inhibitor | More selective than staurosporine |
UCN-01 | Hydroxystaurosporine | Kinase inhibitor | Currently in clinical trials |
K252a | Indolocarbazole | Protein kinase C inhibitor | Precursor compound with similar activity |
K252c | Indolocarbazole | Kinase inhibitor | Biosynthetic precursor of staurosporine |
7-Hydroxy-K252c | Hydroxylated variant | Kinase inhibitor | Enhanced solubility compared to staurosporine |
Staurosporine's unique structural features contribute to its broad-spectrum activity against multiple targets, distinguishing it from other indolocarbazoles that may exhibit more selective properties. Its lack of specificity remains both a challenge for therapeutic application and an asset for research purposes, providing a foundation for developing more targeted inhibitors .
The discovery and characterization of Streptomyces staurosporeus as the primary producer of staurosporine marked a pivotal moment in natural product chemistry and biotechnology. Originally isolated in 1977 from a soil sample collected in Mizusawa City, Japan, this actinomycete strain initially designated as AM-2282T has undergone multiple taxonomic reclassifications that reflect our evolving understanding of actinomycete phylogeny [1] [2].
The producing organism has experienced significant taxonomic revision since its initial characterization. Originally described as Streptomyces staurosporeus AM-2282T, the strain was subsequently reclassified as Saccharothrix aerocolonigenes subspecies staurosporea in 1995, and finally as Lentzea albida in 2002 [1]. These reclassifications underscore the complex evolutionary relationships within the actinomycete family and highlight the sophisticated molecular techniques required for accurate taxonomic placement.
The type strain AM-2282T, deposited in major culture collections as ATCC 55006 and NRRL 11184, exhibits characteristic actinomycete morphology with spiral spore chains and hygroscopic properties [3]. Physiological characterization reveals robust growth across a temperature range of 10-37°C with optimal production at 28°C, pH tolerance spanning 5.5-9.0, and remarkable salt tolerance up to 8% sodium chloride [3]. These characteristics demonstrate the organism's adaptability to diverse environmental conditions, a trait that likely contributes to its widespread distribution in soil ecosystems.
The molecular basis of staurosporine biosynthesis in Streptomyces staurosporeus involves a sophisticated gene cluster spanning approximately 20-22 kilobases and containing 14 open reading frames [4]. This biosynthetic machinery represents one of the most complex secondary metabolite pathways characterized in actinomycetes, involving multiple enzymatic transformations that convert simple amino acid precursors into the structurally intricate staurosporine molecule.
The biosynthetic pathway initiates with the conversion of L-tryptophan by the enzyme StaO, an L-amino acid oxidase that generates the imine form of indole-3-pyruvic acid [1] [5]. This initial transformation is followed by the action of StaD, which catalyzes the coupling of two imine molecules to yield chromopyrrolic acid, the first bisindole intermediate in the pathway [1]. The formation of the characteristic indolocarbazole core structure requires the coordinated action of StaP, a cytochrome P450 enzyme that facilitates intramolecular carbon-carbon bond formation through radical coupling mechanisms [1].
A critical aspect of staurosporine biosynthesis involves the enzyme StaC, which plays a decisive role in determining the oxidation state of the indolocarbazole core and directs the pathway toward staurosporine rather than related compounds such as rebeccamycin [5]. This specificity factor represents a key evolutionary adaptation that distinguishes staurosporine-producing organisms from those generating other indolocarbazole alkaloids.
Native production levels in Streptomyces staurosporeus typically range from 130-145 milligrams per liter under standard laboratory fermentation conditions [6] [3]. These yields are achieved using complex media containing glucose as the primary carbon source, supplemented with peptone, yeast extract, and calcium carbonate to maintain optimal pH conditions [6]. The fermentation process requires aerobic conditions with continuous agitation, typically maintained at 250 revolutions per minute in shake flask cultures [3].
Optimization studies have revealed several critical factors influencing staurosporine production efficiency. Temperature control proves essential, with maximum yields achieved at 28°C, although the organism maintains productive capacity across a broad temperature range [3]. pH maintenance within the optimal range of 6.0-7.5 requires careful buffering, typically achieved through calcium carbonate supplementation [6]. Fermentation duration significantly impacts final yields, with peak production occurring between 6-14 days depending on specific culture conditions and medium composition [6].
Metal ion supplementation represents a particularly important optimization strategy. Studies with alternative Streptomyces strains have demonstrated that ferrous sulfate addition can increase staurosporine yields by up to 30%, while zinc sulfate supplementation paradoxically reduces production by 62% [7] [8]. These findings suggest that iron availability plays a crucial role in the biosynthetic machinery, possibly through its involvement in cytochrome P450 enzyme function, while zinc may interfere with essential enzymatic processes.
Beyond the original strain, several alternative Streptomyces species have been identified as capable staurosporine producers, each offering unique advantages for biotechnological applications. Streptomyces hygroscopicus strain C39280-450-9, isolated and characterized for industrial production, demonstrates robust staurosporine biosynthesis with yields comparable to the original strain [3]. This alternative producer exhibits enhanced stability in industrial fermentation conditions and shows improved resistance to contamination, making it particularly valuable for large-scale production applications.
Streptomyces sp. BV410, isolated from chamomile rhizosphere soil, represents another significant alternative producer with demonstrated optimization potential [7] [8]. Under optimized fermentation conditions using soy flour-glucose-starch-mannitol medium, this strain achieves production levels of 56 milligrams per liter after 14 days of incubation [7]. The rhizosphere origin of this strain suggests adaptation to plant-associated environments and may indicate specialized metabolic capabilities that could be exploited for enhanced production.
The development of heterologous expression systems has revolutionized staurosporine production capabilities, enabling yields that far exceed those achievable with native producers. Streptomyces albus J1074 has emerged as the most successful heterologous host, capable of producing up to 4,568 milligrams per liter when engineered with multiple copies of the staurosporine biosynthetic gene cluster [9]. This represents a remarkable 31.5-fold improvement over native production levels and demonstrates the potential for biotechnological enhancement of natural product biosynthesis.
The success of heterologous expression systems stems from several key factors. First, the use of well-characterized host strains with optimized metabolic backgrounds eliminates competing biosynthetic pathways that might divert precursors away from staurosporine production [9]. Second, the ability to integrate multiple copies of the biosynthetic gene cluster through different chromosomal integration sites dramatically increases the cellular capacity for staurosporine biosynthesis [9]. Third, these systems enable the implementation of sophisticated fermentation control strategies, including fed-batch culture techniques and precise glucose feeding protocols that maintain optimal conditions throughout the production cycle [9].
The occurrence of staurosporine and related indolocarbazole compounds in marine environments has revealed a complex network of secondary biological sources that extends far beyond the original terrestrial actinomycete producers. These discoveries have fundamentally altered our understanding of staurosporine distribution in nature and highlighted the important role of symbiotic relationships in natural product biosynthesis.
Lyngbya majuscula, a prolific marine cyanobacterium found in tropical and subtropical waters worldwide, has been reported as a source of staurosporine, although the true origin of this production remains a subject of scientific debate [10] [11]. This filamentous cyanobacterium is renowned for producing an extraordinary diversity of bioactive natural products, with nearly 300 compounds attributed to various Lyngbya majuscula collections from different geographical locations [11] [12].
The initial reports of staurosporine production by Lyngbya majuscula emerged from chemical investigations of specimens collected from various locations, including Kenya, the Caribbean, and Pacific regions [11] [13]. However, subsequent research has raised significant questions about whether the cyanobacterium itself produces staurosporine or whether the compound originates from associated bacterial communities [11]. This uncertainty reflects a broader challenge in marine natural product research, where the true producers of bioactive compounds isolated from complex microbial communities often remain elusive.
Comprehensive investigations of Lyngbya majuscula specimens from Shimoni, Kenya, have employed advanced analytical techniques to address these questions about staurosporine production [11] [14]. Liquid chromatography-mass spectrometry profiling confirmed the presence of staurosporine and related compounds in Lyngbya majuscula extracts, but failed to detect these alkaloids in isolated bacterial fractions grown separately from the cyanobacterium [11]. These findings suggest that either the cyanobacterium itself produces these compounds under specific environmental conditions, or that their biosynthesis requires complex interactions between multiple microbial community members that cannot be replicated in laboratory culture conditions.
The genomic approach to resolving this question has yielded important insights into the biosynthetic capabilities of Lyngbya majuscula. Metagenomic sequencing efforts have focused on identifying indolocarbazole biosynthetic gene clusters within the cyanobacterial genome or associated microbiome [11]. While these studies have identified genes potentially involved in indolocarbazole biosynthesis, definitive assignment of staurosporine production to specific organisms within the Lyngbya majuscula microbiome remains challenging due to the complexity of these marine microbial communities.
Marine ascidians, particularly species within the genus Eudistoma, represent well-documented secondary sources of staurosporine and its derivatives, with production clearly linked to symbiotic bacterial communities rather than the invertebrate hosts themselves [15] [16] [17]. These sessile filter-feeding organisms harbor diverse microbial communities that include known staurosporine-producing actinomycetes, providing compelling evidence for symbiont-mediated natural product biosynthesis.
Eudistoma toealensis, collected from Micronesian waters, has yielded a series of novel staurosporine derivatives, including 3-hydroxy-3'-demethoxy-3'-hydroxystaurosporine and 11-hydroxy-4'-N-demethylstaurosporine [18] [19]. These compounds demonstrate significant structural diversity compared to the parent staurosporine molecule, suggesting the presence of specialized biosynthetic machinery capable of performing additional oxidative modifications. The isolation of these derivatives from both the ascidian host and its predatory flatworm Pseudoceros sp. indicates bioaccumulation through the marine food web [18].
Advanced molecular techniques have provided definitive evidence for the microbial origin of staurosporine production in ascidians. 16S ribosomal RNA gene sequencing of the microbial community associated with Eudistoma toealensis revealed the presence of known indolocarbazole-producing genera, including Salinispora and Verrucosispora, at high abundance exclusively within ascidian tissues [15]. These organisms were absent from surrounding seawater samples, strongly suggesting a specific symbiotic relationship rather than opportunistic colonization.
The ascidian Eudistoma vannamei has been the subject of particularly detailed investigations that have successfully linked staurosporine production to specific bacterial symbionts [20] [17]. Bioactivity-guided fractionation of extracts from 84 bacterial strains isolated from E. vannamei tissues identified a Streptomyces species capable of producing authentic staurosporine [20] [17]. This discovery represents one of the first definitive demonstrations of staurosporine production by a bacterium isolated from a marine invertebrate host, providing crucial evidence for the symbiotic origin of these compounds.
The discovery of staurosporine production by marine actinomycetes, particularly within the genus Salinispora, has revealed an entirely new dimension of indolocarbazole biosynthesis in marine environments [21] [22] [23]. These obligately marine bacteria represent evolutionarily distinct lineages that have adapted specifically to marine conditions and exhibit fundamental physiological differences from their terrestrial relatives.
Salinispora arenicola has emerged as a particularly important marine producer of staurosporine and related indolocarbazole compounds [21] [22]. This species, which requires seawater for growth and exhibits unique metabolic adaptations to marine conditions, produces staurosporine at concentrations sufficient to influence microbial community structure in marine sediments [23] [24]. Environmental sampling studies have detected staurosporine at concentrations ranging from 0.001 to 10 micromolar in marine sediments, with the highest concentrations correlating directly with Salinispora abundance [23] [24].
The ecological significance of staurosporine production in marine sediments extends beyond simple secondary metabolite biosynthesis to encompass important allelopathic interactions that shape microbial community structure [23] [24]. The concentrations detected in natural sediments exceed the inhibitory concentrations for various marine microorganisms, including bacteria, fungi, and marine invertebrate larvae [23] [24]. These findings suggest that staurosporine functions as an allelochemical in marine environments, providing competitive advantages to producing organisms while potentially serving as a feeding deterrent for marine grazers.
Salinispora pacifica represents another significant marine staurosporine producer that has contributed to our understanding of horizontal gene transfer in marine environments [21] [22]. Phylogenetic analysis of staurosporine biosynthetic genes in this species reveals evidence of horizontal gene transfer between different Salinispora species, contrasting with the apparent vertical inheritance patterns observed for other secondary metabolite gene clusters [21]. This finding suggests that the staurosporine biosynthetic machinery may be particularly mobile among marine actinomycetes, potentially facilitating its spread through marine microbial communities.
Marine sponges represent another important category of secondary staurosporine sources, with production mediated through complex symbiotic relationships with diverse microbial communities [25] [26] [27]. These sessile filter-feeding invertebrates harbor extraordinarily dense and diverse bacterial communities that can comprise up to 38% of the sponge biomass [27]. The bacterial assemblages associated with sponges include numerous actinomycete lineages known for secondary metabolite production, making these invertebrates hotspots for natural product discovery.
The detection of staurosporine derivatives in various sponge species has been documented across multiple geographic regions, suggesting widespread production capabilities within sponge-associated microbial communities [25] [27]. However, the specific microbial producers responsible for staurosporine biosynthesis in most sponge systems remain to be identified, reflecting the challenges inherent in studying complex multispecies microbial communities.
Recent advances in cultivation techniques have enabled the isolation of staurosporine-producing bacteria from sponge tissues, providing direct evidence for symbiont-mediated production [27]. These isolates typically belong to actinomycete lineages closely related to known terrestrial staurosporine producers, suggesting that marine sponges may serve as reservoirs for actinomycete diversity that includes both endemic marine lineages and representatives of predominantly terrestrial groups.
The ecological significance of indolocarbazole production in microorganisms extends far beyond simple secondary metabolite biosynthesis to encompass fundamental aspects of microbial ecology, competition, and community structure. Understanding these ecological contexts provides crucial insights into the evolutionary pressures that have shaped the distribution and diversity of staurosporine-producing organisms across different environments.
The production of staurosporine and related indolocarbazole compounds represents a sophisticated chemical warfare strategy employed by microorganisms to gain competitive advantages in complex microbial communities [28] [29] [30]. The broad-spectrum antimicrobial activity of these compounds enables producing organisms to suppress the growth of competing bacteria, fungi, and other microorganisms that might otherwise outcompete them for limited resources [30] [23].
In terrestrial soil environments, where microbial diversity reaches extraordinary levels with thousands of bacterial species per gram of soil [31], the production of potent bioactive compounds like staurosporine provides crucial competitive advantages. The concentrations achieved through local production can reach levels sufficient to inhibit the growth of sensitive competitors while allowing resistant producers to flourish [31]. This chemical interference competition represents one of the most important mechanisms governing microbial community structure in soil ecosystems.
Marine sediment environments present unique challenges for microbial competition due to the physical constraints of sediment matrices and the complex gradients of nutrients and electron acceptors that characterize these systems [23] [24]. The detection of staurosporine at biologically active concentrations in marine sediments demonstrates that these compounds function as effective allelochemicals in marine environments [23] [24]. The correlation between staurosporine concentrations and Salinispora abundance provides compelling evidence that these compounds play active roles in structuring marine microbial communities.
The ecological function of staurosporine as a feeding deterrent represents another important dimension of its biological activity in natural environments [23] [24]. Concentrations detected in marine sediments exceed those required to deter feeding by various marine invertebrates, suggesting that staurosporine production may protect producing organisms from grazing pressure [23] [24]. This dual function as both antimicrobial agent and feeding deterrent illustrates the multifaceted ecological roles played by complex secondary metabolites.
The occurrence of staurosporine production in marine invertebrate symbioses highlights the important role of microbial partners in providing chemical defense capabilities to their hosts [15] [32] [17]. Marine invertebrates such as ascidians and sponges are typically soft-bodied and sessile, making them vulnerable to predation, fouling, and microbial infection [32]. The production of potent bioactive compounds by symbiotic bacteria provides these invertebrates with sophisticated chemical defense systems that they could not produce independently.
The specificity of symbiotic relationships between staurosporine-producing bacteria and their marine invertebrate hosts suggests coevolutionary processes that have optimized these partnerships over evolutionary time [15] [32]. The high abundance of known indolocarbazole-producing genera such as Salinispora and Verrucosispora exclusively within ascidian tissues, but not in surrounding seawater, indicates active recruitment and maintenance of these symbionts by the host [15].
The vertical transmission of symbiotic bacteria from parent to offspring in many marine invertebrates ensures the continuation of chemical defense capabilities across generations [32]. This mode of transmission also facilitates the evolution of increasingly sophisticated symbiotic relationships, as both partners become dependent on the chemical protection provided by secondary metabolite production [32]. The resulting coevolutionary dynamics drive the diversification of both symbionts and their secondary metabolite products, contributing to the extraordinary chemical diversity observed in marine invertebrate-microbe associations.
The production of indolocarbazole compounds represents an important stress response mechanism that enables microorganisms to survive and thrive in challenging environmental conditions [28] [29] [33]. The energy investment required for secondary metabolite biosynthesis is substantial, involving complex multi-enzyme pathways and significant metabolic resources [28]. This investment is only evolutionarily sustainable if the resulting compounds provide significant survival advantages under stress conditions.
In marine environments, the production of staurosporine by marine actinomycetes such as Salinispora species may represent an adaptation to the unique challenges of marine life, including high salt concentrations, pressure variations, and nutrient limitation [21] [22]. The obligate marine lifestyle of these organisms suggests that secondary metabolite production is intimately linked to their adaptation to marine conditions [21]. The horizontal transfer of staurosporine biosynthetic genes between Salinispora species indicates that these capabilities are sufficiently advantageous to be actively shared among marine microbial communities [21].
Extreme environments, including deep-sea sediments and polar regions, present additional challenges that may select for enhanced secondary metabolite production capabilities [31] [33]. The detection of indolocarbazole-producing organisms in these environments suggests that the chemical defense strategies provided by these compounds remain effective even under extreme conditions [31]. The ability to produce staurosporine and related compounds may therefore represent a key adaptation that enables certain microorganisms to colonize and persist in environments that would otherwise be too challenging for survival.
The ecological context of staurosporine production has important implications for biotechnological applications and the development of sustainable production systems [28] [29] [33]. Understanding the natural regulatory mechanisms that control staurosporine biosynthesis in producing organisms provides insights that can be applied to optimize industrial production systems [33]. The identification of environmental factors that enhance or suppress production in natural systems guides the development of fermentation strategies that maximize yields while minimizing resource consumption.
The discovery of multiple independent evolutionary origins of staurosporine production capability suggests that the biosynthetic machinery is sufficiently modular and transferable to enable biotechnological manipulation [33]. The successful heterologous expression of staurosporine biosynthetic gene clusters in various host organisms demonstrates the feasibility of engineering novel production systems that combine the best features of different natural producers [9] [33].
The development of industrial production systems must also consider the ecological impact of large-scale staurosporine production, particularly regarding waste management and environmental release [34]. The potent biological activity of staurosporine requires careful containment during production and processing to prevent unintended environmental effects [34]. Understanding the natural degradation pathways and environmental fate of staurosporine in different ecosystems provides essential information for developing environmentally responsible production and disposal practices.
The integration of ecological principles into biotechnological design represents an emerging frontier that promises to enhance both the efficiency and sustainability of natural product production systems [28] [29]. By mimicking the natural regulatory networks and community interactions that optimize staurosporine production in nature, biotechnological systems can achieve higher yields while reducing resource consumption and environmental impact [28]. This ecological approach to biotechnology represents a paradigm shift toward more sustainable and environmentally compatible industrial processes.
Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard
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